N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine
Description
N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine is a benzofuran-derived amine featuring a methoxy group at position 2, methyl substituents at positions 3 and 5, and two benzyl groups attached to the nitrogen at position 4. The benzofuran core imparts aromaticity and rigidity, while the substituents modulate electronic and steric properties. The methoxy group enhances electron density via resonance, and the 3,5-dimethyl groups contribute steric bulk. This compound is structurally distinct from simpler benzofuran amines due to its poly-substitution pattern, making it a candidate for specialized applications in medicinal chemistry or materials science .
Properties
CAS No. |
103494-32-2 |
|---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C25H25NO2/c1-18-14-22-19(2)25(27-3)28-24(22)15-23(18)26(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3 |
InChI Key |
FUZHECIUOBRVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC(=C2C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine typically involves the reaction of 2-methoxy-3,5-dimethylbenzofuran with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Triazine-Benzofuran Hybrids
N-(5-Chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine ():
- Core Structure : Combines a triazine ring with a benzofuran moiety.
- Substituents : Features a chloro-methoxyphenyl group and a 3-methylbenzofuran.
- Key Differences : The triazine core introduces nitrogen-rich heterocyclic character, contrasting with the benzofuran-amine backbone of the target compound. The chloro group enhances electrophilicity, while the single methoxy group aligns with the target’s 2-methoxy substitution .
6-(1-benzofuran-2-yl)-2-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine ():
- Core Structure : Triazine with benzofuran and dichlorophenyl groups.
- Substituents : 3,5-Dichlorophenyl provides strong electron-withdrawing effects, contrasting with the electron-donating methoxy and methyl groups in the target compound.
- Lipophilicity : Higher due to chlorine atoms compared to the target’s methyl and benzyl groups .
- 6-(1-benzofuran-2-yl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine (): Core Structure: Similar triazine-benzofuran hybrid. Substituents: 2,3-Dimethylphenyl offers moderate steric hindrance, less pronounced than the target’s 3,5-dimethylbenzofuran. Electronic Profile: Methyl groups on the phenyl ring are less electron-donating than the benzofuran’s methoxy group .
Benzylamine Derivatives
- N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine (): Core Structure: Tetrazine ring with pyrazole and benzyl groups. Functionality: The tetrazine core is highly electron-deficient, contrasting with the electron-rich benzofuran .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| This compound | Benzofuran-amine | 2-OCH₃, 3,5-CH₃, N,N-dibenzyl | C₂₅H₂₅NO₂ | 383.48 | High lipophilicity, steric bulk |
| N-(5-Chloro-2-methoxyphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine | Triazine-benzofuran | 5-Cl, 2-OCH₃ phenyl; 3-CH₃ benzofuran | C₂₀H₁₆ClN₅O₂ | 405.83 | Nitrogen-rich core, electrophilic Cl |
| 6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | Triazine-benzofuran | 3,5-Cl₂ phenyl; benzofuran | C₁₈H₁₁Cl₂N₅O | 400.22 | High electron-withdrawing character |
| N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | Tetrazine | Benzyl; 3,5-dimethylpyrazole | C₁₄H₁₅N₇ | 281.32 | Electron-deficient tetrazine core |
Key Research Findings
Electronic Effects : The target compound’s 2-methoxy group enhances resonance stabilization, while triazine analogs (e.g., ) rely on halogen substituents for electronic modulation. This difference may influence binding affinities in biological systems .
Lipophilicity: N,N-Dibenzyl substitution increases logP compared to mono-benzyl or phenyl-substituted analogs (e.g., ), suggesting improved membrane permeability but lower aqueous solubility .
Synthetic Complexity : The target compound’s multi-substituted benzofuran skeleton likely requires more intricate synthetic routes than triazine derivatives, which are often assembled via cyclocondensation .
Biological Activity
N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine (CAS No. 103494-32-2) is a compound characterized by its unique structural features, including a benzofuran ring and multiple substituents. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C25H25NO2, with a molecular weight of 371.5 g/mol. The compound exhibits a complex structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 103494-32-2 |
| Molecular Formula | C25H25NO2 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FUZHECIUOBRVOG-UHFFFAOYSA-N |
This compound is believed to interact with various biological targets, primarily through modulation of receptor activity. The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways.
Key Mechanisms:
- Receptor Binding: The compound may bind to specific GPCRs or other molecular targets, influencing their activity.
- Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, altering physiological responses.
- Cell Signaling Modulation: By affecting intracellular signaling cascades, it can lead to changes in cell behavior.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity: Preliminary studies suggest potential antiviral properties against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV) .
- Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating the compound's potential as an anticancer agent.
- Neuroprotective Effects: There are indications of neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems.
Case Study 1: Antiviral Properties
In a study assessing the antiviral efficacy of various compounds against HSV and CMV, this compound demonstrated significant inhibition of viral replication comparable to established antiviral agents .
Case Study 2: Cytotoxicity in Cancer Models
A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner . The IC50 values were determined to be within the range of 10–20 µM for various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
